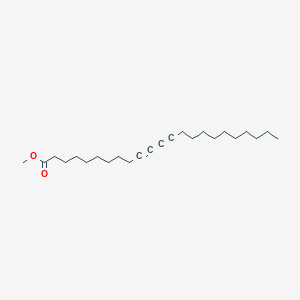

10,12-二十三二炔酸甲酯

描述

Methyl 10,12-tricosadiynoate is a compound that is not directly discussed in the provided papers. However, the papers do discuss various methyl esters and their properties, which can provide insight into the general behavior of methyl esters with conjugated diene systems. For instance, the synthesis and properties of geometric isomers of methyl 9,12,15-octadecatrienoate are explored, which is a related structure with a conjugated triene system .

Synthesis Analysis

The synthesis of related compounds, such as the geometric isomers of methyl 9,12,15-octadecatrienoate, involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds . This reaction typically couples a phosphonium ylide with an aldehyde or ketone to form an alkene. Although the synthesis of Methyl 10,12-tricosadiynoate is not explicitly described, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of methyl esters with multiple double bonds can be complex due to the possibility of various geometric isomers. The paper on the synthesis of methyl 9,12,15-octadecatrienoate geometric isomers provides data on physical constants and 13C NMR chemical shifts, which are crucial for understanding the molecular structure of such compounds . These techniques could be applied to analyze the structure of Methyl 10,12-tricosadiynoate.

Chemical Reactions Analysis

The dehydration reactions of methyl 9,12-dihydroxy-10-trans-octadecenoate are discussed, which yield different products depending on the reagents used . This indicates that methyl esters with hydroxyl groups adjacent to double bonds can undergo various chemical transformations. While Methyl 10,12-tricosadiynoate does not have hydroxyl groups, the reactivity of its double bonds could be inferred from such studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl esters are influenced by their molecular structure. The geometric isomers of methyl 9,12,15-octadecatrienoate have been characterized by their melting points, infrared spectra, and equivalent chain lengths . These properties are indicative of the compound's behavior in different environments and can be used to predict the properties of Methyl 10,12-tricosadiynoate.

科学研究应用

甲基纤维素衍生物简介

甲基纤维素是纤维素的衍生物,因其独特的物理性质和在科学研究中的广泛应用而被广泛研究。甲基纤维素及其衍生物,包括潜在的 10,12-二十三二炔酸甲酯,表现出一系列溶解度和胶凝特性,这些特性受化学修饰的影响。这些修饰影响它们的物理性质,如分子量、甲基化程度和界面性质。由于它们的水溶性、形成凝胶的能力以及在界面处的吸附性,它们的应用跨越各个领域。值得注意的是,分子量在决定甲基纤维素在水溶液中的物理性质和应用中起着至关重要的作用 (Nasatto 等,2015).

聚羟基链烷酸酯:可生物降解聚合物

聚羟基链烷酸酯 (PHA) 是另一类化合物,在可生物降解性和科学研究应用方面与甲基纤维素衍生物相关。PHA 是微生物聚合物,可生物降解、生物相容,并且由于其材料特性而具有广阔的应用前景。它们由各种单体合成,这些单体可以包括甲基和不饱和碳链,这可能与 10,12-二十三二炔酸甲酯的结构相似。对 PHA 的广泛研究突出了它们在创造可持续材料和为环境保护工作做出贡献方面的潜力 (Amara, 2010).

环境和健康研究中的甲基化化合物

甲基化化合物(包括潜在的 10,12-二十三二炔酸甲酯)的研究和应用在环境健康和毒理学研究中具有重要意义。例如,甲基砷已被研究其代谢、致癌性和对人类风险评估的影响。这些研究有助于我们了解甲基化化合物如何在生物系统中表现以及它们对健康的潜在风险或益处。此类研究对于制定安全准则和评估环境影响至关重要 (Cohen 等,2006).

属性

IUPAC Name |

methyl tricosa-10,12-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-11,16-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHUUTOAKXXTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433478 | |

| Record name | METHYL 10,12-TRICOSADIYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 10,12-tricosadiynoate | |

CAS RN |

145609-79-6 | |

| Record name | METHYL 10,12-TRICOSADIYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)